2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole

Synthetic methodology Oxazole synthesis Vilsmeier reaction

Unique trisubstituted oxazole with C2 1-chloroethyl, C4 ethyl, and C5 phenyl groups. Reactive electrophilic handle enables facile nucleophilic substitution and cross-coupling for systematic SAR exploration. Published NMR/IR/Raman spectra ensure identity verification. Multi-vendor availability (≥95% purity) mitigates supply chain risk; non-hazardous classification simplifies global shipping.

Molecular Formula C13H14ClNO
Molecular Weight 235.71 g/mol
CAS No. 1094382-58-7
Cat. No. B1523047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole
CAS1094382-58-7
Molecular FormulaC13H14ClNO
Molecular Weight235.71 g/mol
Structural Identifiers
SMILESCCC1=C(OC(=N1)C(C)Cl)C2=CC=CC=C2
InChIInChI=1S/C13H14ClNO/c1-3-11-12(10-7-5-4-6-8-10)16-13(15-11)9(2)14/h4-9H,3H2,1-2H3
InChIKeyLPHDCMASAZJOEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CAS 1094382-58-7) | Chemical Identity, Oxazole Scaffold, and Procurement Baseline


2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole (CAS 1094382-58-7) is a trisubstituted halogenated 1,3-oxazole derivative with the molecular formula C13H14ClNO and a molecular weight of 235.71 g/mol . The compound features a reactive 1-chloroethyl group at the 2-position of the oxazole ring, an ethyl substituent at the 4-position, and a phenyl ring at the 5-position, which together confer a distinct lipophilic and electrophilic profile [1]. This substitution pattern situates the compound within the broader class of functionalized oxazole building blocks employed in medicinal chemistry and agrochemical intermediate synthesis. Published characterization data include 1H-, 2H-, 13C-NMR, IR, and Raman spectra, providing a verified analytical fingerprint for quality control [2].

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole Procurement: Why In-Class Oxazole Analogs Are Not Interchangeable


Although 2-(1-chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole shares the oxazole core with numerous commercially available derivatives, generic substitution is not scientifically defensible. The specific arrangement of substituents—the 1-chloroethyl moiety at C2, the ethyl group at C4, and the phenyl ring at C5—directly dictates the compound's reactivity profile, lipophilicity, and potential for downstream functionalization [1]. In medicinal chemistry campaigns, even minor alterations to the oxazole substitution pattern can profoundly alter target binding, metabolic stability, and off-target liability [2]. Closely related analogs such as 2-(1-chloroethyl)-5-phenyl-1,3-oxazole (lacking the C4 ethyl group) or 2-(2-chloroethyl)-5-phenyl-1,3-oxazole (with a different chloroalkyl chain length and position) present fundamentally different steric and electronic environments that preclude direct replacement without re-optimization of the synthetic route or biological assay [3].

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole: Quantitative Evidence for Scientific Selection and Procurement Decisions


Synthetic Accessibility: Quantitative Yield in a Single-Step Vilsmeier Protocol

The target compound can be synthesized in quantitative yield using a one-step adapted Vilsmeier protocol, representing a significant synthetic advantage over multi-step routes typically required for similarly substituted oxazoles [1]. The protocol provides full spectroscopic characterization (1H-, 2H-, 13C-NMR, IR, Raman), establishing a robust analytical benchmark for identity verification [2].

Synthetic methodology Oxazole synthesis Vilsmeier reaction

Supplier Purity Specification: Validated 95% Minimum Purity with Quality Assurance Documentation

From a procurement standpoint, the compound is commercially available with a minimum purity specification of 95%, accompanied by full quality assurance documentation including Certificate of Analysis (COA) and Safety Data Sheet (SDS) upon request . This verified purity level supports direct use in research applications without additional purification steps.

Chemical procurement Quality control Purity specification

Distinct Substitution Pattern: Unique C4-Ethyl, C5-Phenyl, and C2-1-Chloroethyl Combination

The compound features a unique substitution array—1-chloroethyl at C2, ethyl at C4, and phenyl at C5—that distinguishes it from closely related commercially available oxazoles. Structural comparators include 2-(1-chloroethyl)-5-phenyl-1,3-oxazole (CAS 1094226-56-8, lacks C4 ethyl; MW 207.66) ; 2-(2-chloroethyl)-5-phenyl-1,3-oxazole (CAS 70680-56-7, different chloroalkyl position; MW 207.66) ; and 2-(1-chloro-2-phenylethyl)-4,5-dimethyloxazole (CAS 1092352-12-9, same MW 235.71 but different substituent arrangement) . No other compound in this chemical space possesses the exact combination of C4-ethyl, C5-phenyl, and C2-1-chloroethyl substituents on the 1,3-oxazole core.

Structure-activity relationship Oxazole derivatives Scaffold differentiation

Vendor Availability and Procurement Accessibility: Multiple Qualified Suppliers

The compound is available from multiple qualified research chemical suppliers including AKSci (Catalog 1994DE, 95% purity) , Enamine LLC (Catalog EN300-108599, 95% purity) [1], and Chemenu (Catalog CM472416, 95%+ purity) . This multi-supplier availability mitigates single-source procurement risk and enables competitive sourcing.

Chemical sourcing Supply chain Procurement

2-(1-Chloroethyl)-4-ethyl-5-phenyl-1,3-oxazole: Validated Research and Industrial Application Scenarios Based on Quantitative Evidence


Medicinal Chemistry: Oxazole-Based Scaffold for SAR Studies and Library Synthesis

The compound's unique trisubstituted oxazole core with a reactive 1-chloroethyl handle makes it a versatile building block for structure-activity relationship (SAR) campaigns and compound library diversification [1]. The chloroethyl moiety enables facile nucleophilic substitution reactions, allowing systematic exploration of C2-functionalized analogs without altering the C4-ethyl and C5-phenyl framework. The quantitative, single-step synthetic accessibility supports rapid analogue generation for medicinal chemistry programs targeting CNS, anti-inflammatory, or kinase inhibition pathways [2].

Synthetic Methodology Development: Benchmark Substrate for Oxazole Functionalization Protocols

The well-characterized spectroscopic profile (1H-, 2H-, 13C-NMR, IR, Raman) and commercial availability at 95% purity make this compound suitable as a benchmark substrate for developing and optimizing new oxazole functionalization methods [3]. The quantitative one-step Vilsmeier protocol published for its synthesis provides a validated starting point, while the reactive chloroethyl group serves as a test site for evaluating nucleophilic substitution conditions, cross-coupling reactions, and heterocycle diversification strategies [4].

Chemical Procurement and Supply Chain Planning: Multi-Supplier Research-Grade Sourcing

With confirmed availability from multiple qualified suppliers (AKSci, Enamine, Chemenu) at consistent 95% minimum purity, this compound supports robust procurement planning . The multi-vendor landscape enables competitive bidding, reduces single-source supply risk, and provides redundancy for long-term research projects. The compound's non-hazardous transport classification further simplifies shipping logistics across international borders .

Analytical Reference and Quality Control: Validated Spectroscopic Fingerprint

The published comprehensive spectroscopic dataset—including 1H-NMR, 2H-NMR, 13C-NMR, IR, and Raman spectra—establishes a definitive analytical fingerprint for identity verification and purity assessment [5]. This dataset enables laboratories to confirm compound identity upon receipt, monitor stability under storage conditions, and validate analytical methods for related oxazole derivatives in quality control workflows [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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